2-Aminobenzo[d]oxazole-5-carbaldehyde
Description
2-Aminobenzo[d]oxazole-5-carbaldehyde is a heterocyclic organic compound featuring a fused benzo[d]oxazole core substituted with an amino group at position 2 and an aldehyde moiety at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry as a precursor for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents. Its aldehyde group enables participation in condensation reactions (e.g., Schiff base formation), while the amino group enhances nucleophilicity, facilitating further functionalization .
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-amino-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-4H,(H2,9,10) |
InChI Key |
WMXJKPPSXBAGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives with Aldehydes
A common and effective approach involves the condensation and cyclization of 2-aminophenol derivatives with aldehydes under catalytic conditions. This method leverages the nucleophilicity of the amino and hydroxyl groups on 2-aminophenol to form the benzoxazole ring system.
Catalysts and Conditions: Nanocatalysts such as nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) have been employed to facilitate the cyclization in solvents like dimethylformamide (DMF) or ethanol at elevated temperatures (~100 °C).
Reaction Mechanism: The amino group attacks the aldehyde carbonyl, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.
Yields and Limitations: This method generally provides moderate yields with operational simplicity and easy workup. However, high temperatures and sometimes low yields are noted drawbacks.
Electrophilic Cyanation and Smiles Rearrangement
An alternative synthetic strategy reported involves:
Electrophilic Cyanation: Reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of Lewis acids to introduce the amino group at position 2.
Smiles Rearrangement: Activation of benzoxazole-2-thiol with chloroacetyl chloride followed by rearrangement to yield 2-aminobenzoxazoles.
These methods are advantageous due to the use of nonhazardous reagents and good to excellent yields.
Palladium-Catalyzed Cyclization
For related compounds such as 2-Methylbenzo[d]oxazole-5-carbaldehyde, palladium acetate catalysis in the presence of potassium persulfate and trifluoromethanesulfonic acid has been used to cyclize N-phenylacetamides, suggesting potential applicability to this compound synthesis.
Oxidation of Methyl Precursors to Aldehydes
In some synthetic routes, the aldehyde group at position 5 is introduced by oxidation of a methyl substituent on the benzoxazole ring:
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions can oxidize methyl groups to carbaldehydes.
Reaction Optimization: Temperature, solvent polarity, and catalyst loading are critical parameters to maximize yield and selectivity.
Comparative Data Table of Preparation Methods
| Methodology | Starting Materials | Catalysts/Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of 2-aminophenol + aldehyde | 2-Aminophenol, substituted aldehydes | Nano-ZnO, MTAMO | DMF or ethanol, ~100 °C | Moderate | Operational simplicity, mild reagents | High temperature, moderate yield |
| Electrophilic cyanation + Smiles rearrangement | o-Aminophenols, N-cyano-N-phenyl-p-toluenesulfonamide | Lewis acid, chloroacetyl chloride | Mild to moderate | Good to excellent | Nonhazardous reagents, high yield | Requires specific reagents |
| Palladium-catalyzed cyclization | N-Phenylacetamides | Pd(OAc)2, K2S2O8, TfOH | Moderate temperature | Moderate to excellent | Potential for scale-up | Catalyst cost, reaction optimization needed |
| Oxidation of methyl precursors | 2-Methylbenzoxazole derivatives | KMnO4, H2O2 | Controlled temperature | Variable | Direct aldehyde introduction | Overoxidation risk, selectivity issues |
Research Findings and Characterization
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy identifies the aldehyde proton typically near 9.7 ppm (singlet) and aromatic protons between 7.2–8.0 ppm, confirming the substitution pattern.
Infrared (IR) Spectroscopy: Characteristic aldehyde C=O stretching frequencies appear around 1680–1700 cm⁻¹, while benzoxazole C=N stretches are near 1600 cm⁻¹.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, including loss of CO from the aldehyde group.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 2-Aminobenzo[d]oxazole-5-carboxylic acid
Reduction: 2-Aminobenzo[d]oxazole-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Aminobenzo[d]oxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used as a probe to study enzyme activities and protein interactions.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Aminobenzo[d]oxazole-5-carbaldehyde exerts its effects is largely dependent on its interaction with biological macromolecules. The amino group can form hydrogen bonds with proteins and enzymes, while the aldehyde group can form covalent bonds with nucleophilic sites on these macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Similarity Data
| Compound Name | CAS No. | Similarity Score | Core Structure | Substituents |
|---|---|---|---|---|
| This compound | N/A | Reference | Benzo[d]oxazole | 2-NH₂, 5-CHO |
| 4-Chlorothiazole-5-carbaldehyde | 104146-17-0 | 0.71 | Thiazole | 4-Cl, 5-CHO |
| 2-Aminothiazole-5-carbaldehyde hydrochloride | 920313-27-5 | 0.66 | Thiazole | 2-NH₂, 5-CHO (HCl salt) |
| 2-Aminothiazole-5-carbaldehyde | 1003-61-8 | 0.65 | Thiazole | 2-NH₂, 5-CHO |
| 2-Amino-5-methylthiazole-4-carbaldehyde | 482584-88-3 | 0.55 | Thiazole | 2-NH₂, 4-CHO, 5-CH₃ |
Structural and Electronic Differences
- Core Heterocycle: The benzo[d]oxazole core in the target compound contains an oxygen atom, whereas thiazole-based analogs (e.g., 4-Chlorothiazole-5-carbaldehyde) feature sulfur. The fused benzene ring in the target compound enhances aromatic stability and planar rigidity, which may improve binding affinity in protein-ligand interactions compared to non-fused thiazole derivatives.
- However, steric hindrance from chlorine may reduce accessibility in certain applications . 2-Aminothiazole-5-carbaldehyde hydrochloride: The hydrochloride salt improves aqueous solubility but may limit compatibility with non-polar reaction environments. 2-Amino-5-methylthiazole-4-carbaldehyde: The methyl group at position 5 introduces steric bulk, which could hinder interactions in enzyme active sites but enhance metabolic stability .
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